N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
N-{[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide is a synthetic organic compound characterized by a piperidine core substituted at the 1-position with a dimethylcarbamoyl group and at the 4-position with a methylene-linked ethanediamide (oxalamide) bridge. The ethanediamide moiety connects the piperidine derivative to a 3-fluoro-4-methylphenyl aromatic group. The dimethylcarbamoyl group may enhance solubility or metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c1-12-4-5-14(10-15(12)19)21-17(25)16(24)20-11-13-6-8-23(9-7-13)18(26)22(2)3/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUNAUCJFSEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the piperidine ring and the introduction of the dimethylcarbamoyl and fluoro-methylphenyl groups. Various coupling agents and reaction conditions are optimized to ensure high yield and purity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several enzymes, including:
- Tyrosinase : A critical enzyme in melanin production, where the compound has shown to inhibit activity with an IC50 value indicating effective concentration levels .
- Dopamine Transporter (DAT) : The compound's structural analogs have been studied for their binding affinity to DAT, demonstrating potential in modulating dopaminergic signaling pathways .
The biological activity of this compound can be attributed to its ability to bind to target enzymes and receptors, thereby altering their activity. The docking studies suggest that the compound fits well into the active site of tyrosinase, preventing substrate binding .
Study 1: Tyrosinase Inhibition
A study evaluated various derivatives of piperidine compounds, including this compound. The results demonstrated that this compound had a competitive inhibition profile with an IC50 value significantly lower than traditional inhibitors like kojic acid .
Study 2: Dopamine Transporter Binding
In a separate investigation focused on dopamine transporters, structural modifications were made to enhance binding affinity. The compound was tested alongside other derivatives, revealing a promising binding affinity comparable to known DAT inhibitors .
Data Tables
| Compound Name | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Tyrosinase | 0.18 | Competitive Inhibition |
| Analog A | Dopamine Transporter | 17.6 | Receptor Binding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs primarily differ in:
Piperidine substituents : Variations in the 1-position substituent (e.g., carbamoyl, aryl, or heteroaryl groups).
Aromatic groups : Differences in halogenation (e.g., fluorine, chlorine) and alkyl/methoxy substitutions on the phenyl ring.
Linker type : Ethanediamide vs. other amide or carbamate linkers.
Comparative Analysis of Selected Analogs
*Calculated based on molecular formula.
Research Findings and Implications
Pyridinyl substituents (as in ) introduce nitrogen-based polarity, which may alter receptor interaction profiles compared to carbamates.
Aromatic Group Effects :
- The 3-fluoro-4-methylphenyl group in the target compound and combines fluorine’s electronegativity with methyl’s lipophilicity, likely enhancing membrane permeability.
- Trifluoromethoxy groups (as in ) are electron-withdrawing and metabolically stable, often used to prolong half-life.
Linker Flexibility :
- Ethanediamide linkers (common in ) provide rigidity and hydrogen-bonding capacity, contrasting with the single-amide linkers in fentanyl analogs (e.g., ), which prioritize conformational flexibility for receptor binding.
Pharmacological Context: While fentanyl analogs (e.g., ) target opioid receptors, the ethanediamide-based compounds may interact with non-opioid targets, such as enzymes or transporters, due to their distinct electronic and steric profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
